(E)-1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one
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Description
“(E)-1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one” is a chemical compound with the molecular formula C18H14N2OS . It has a molecular weight of 306.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms), a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and a phenyl group (a six-membered carbon ring attached to the molecule by a single bond) .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4.1, indicating its lipophilicity, which can affect its absorption and distribution within the body . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a topological polar surface area of 71.1 Ų . It has a rotatable bond count of 4 .Scientific Research Applications
Chemical Inhibition in Drug Metabolism
Compounds related to "(E)-1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one" can serve as chemical inhibitors of Cytochrome P450 isoforms, which play a crucial role in drug metabolism. The selectivity and potency of such inhibitors are vital for understanding drug-drug interactions and predicting metabolic pathways in drug development (Khojasteh et al., 2011).
Heterocyclic Chemistry and Coordination Compounds
The structural motifs present in "(E)-1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one" are common in heterocyclic chemistry, which is integral to developing coordination compounds with varied properties. These compounds have been explored for their spectroscopic properties, magnetic properties, and biological activities, providing insights into potential research applications in materials science and biochemistry (Boča et al., 2011).
Neuropharmacological Research
Compounds within the same chemical family have been used to study neuropharmacological targets, such as metabotropic glutamate receptors. These studies aim to understand the physiological and pathological roles of receptor subtypes, offering potential pathways for therapeutic intervention in neurodegeneration, addiction, and pain management (Lea & Faden, 2006).
properties
IUPAC Name |
(E)-1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-13-17(16(21)11-10-14-7-3-2-4-8-14)22-18(20-13)15-9-5-6-12-19-15/h2-12H,1H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEHMBUQINDNDP-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one |
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